
Benzene, 1,1'-(3-ethenyl-1-cyclopropene-1,2-diyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-(3-ethenyl-1-cyclopropene-1,2-diyl)bis- is an organic compound with a unique structure that combines benzene rings with a cyclopropene moiety
Métodos De Preparación
The synthesis of Benzene, 1,1’-(3-ethenyl-1-cyclopropene-1,2-diyl)bis- typically involves the reaction of benzene derivatives with cyclopropene intermediates. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions using optimized conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Benzene, 1,1’-(3-ethenyl-1-cyclopropene-1,2-diyl)bis- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents for these reactions include halogens, acids, and bases.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-(3-ethenyl-1-cyclopropene-1,2-diyl)bis- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to cellular processes and interactions due to its unique structure.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-(3-ethenyl-1-cyclopropene-1,2-diyl)bis- involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, leading to changes in cellular functions and processes.
Comparación Con Compuestos Similares
Benzene, 1,1’-(3-ethenyl-1-cyclopropene-1,2-diyl)bis- can be compared to other similar compounds such as:
Benzene, 1,1’-(1-cyclopropene-1,2-diyl)bis-: This compound has a similar structure but lacks the ethenyl group, which may result in different chemical and biological properties.
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: This compound has an ethanediyl linkage instead of a cyclopropene moiety, leading to variations in reactivity and applications.
The uniqueness of Benzene, 1,1’-(3-ethenyl-1-cyclopropene-1,2-diyl)bis- lies in its combination of benzene rings with a cyclopropene structure, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
62937-82-0 |
|---|---|
Fórmula molecular |
C17H14 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
(3-ethenyl-2-phenylcyclopropen-1-yl)benzene |
InChI |
InChI=1S/C17H14/c1-2-15-16(13-9-5-3-6-10-13)17(15)14-11-7-4-8-12-14/h2-12,15H,1H2 |
Clave InChI |
FWHLKLJIAUPJBY-UHFFFAOYSA-N |
SMILES canónico |
C=CC1C(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14506935.png)
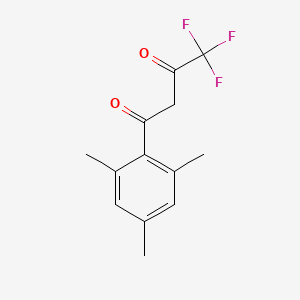
![N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine](/img/structure/B14506949.png)
![3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14506950.png)
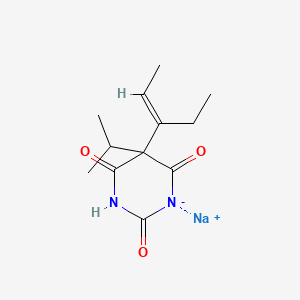

![4,4'-[(6-Methoxypyridin-2-yl)methylene]diphenol](/img/structure/B14506979.png)

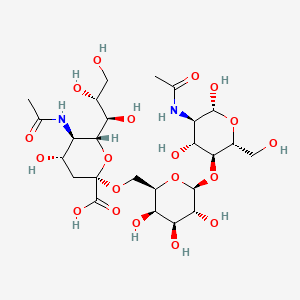

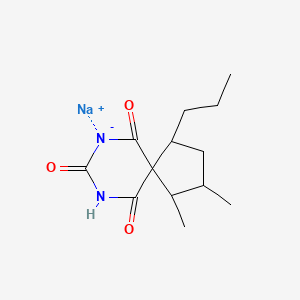
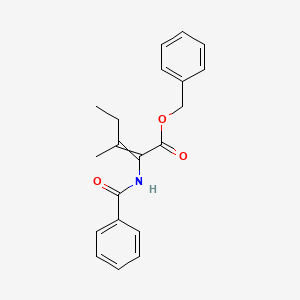
![1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one](/img/structure/B14507013.png)

